molecular formula C2H5NO B1418710 N-Methylform-D1-amide CAS No. 26103-38-8

N-Methylform-D1-amide

Cat. No. B1418710
CAS RN: 26103-38-8
M. Wt: 60.07 g/mol
InChI Key: ATHHXGZTWNVVOU-VMNATFBRSA-N
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Description

N-Methylform-D1-amide, also known as N-methylformamide (NMF), is a primary amide derived from formic acid. It is a colorless and volatile liquid with a faint odor. It is widely used in organic synthesis, as a solvent, and as a reagent in various applications. NMF has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, in the study of metabolic pathways, and in the development of new materials.

Scientific Research Applications

NMF has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as antimalarial drugs and anti-cancer agents. It has also been used in the study of metabolic pathways, as a model compound to study enzyme-catalyzed reactions. Additionally, NMF has been used in the development of new materials, such as polymers and nanomaterials.

Mechanism Of Action

NMF is a primary amide, meaning that it is capable of forming hydrogen bonds with other molecules. This property allows it to act as a solvent and reactant in various reactions. Additionally, NMF is capable of forming hydrogen bonds with functional groups on proteins, which can affect their structure and function.

Biochemical And Physiological Effects

NMF has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as carbonic anhydrase, as well as to inhibit the growth of bacteria. Additionally, NMF has been shown to have an effect on the metabolism of certain drugs, as well as to affect the absorption and excretion of certain compounds.

Advantages And Limitations For Lab Experiments

NMF has several advantages for use in lab experiments. It is a relatively low-cost and readily available compound, and it is soluble in both organic and aqueous solvents. Additionally, it is relatively non-toxic and has a low vapor pressure, making it easy to handle in the lab. However, NMF has some limitations for use in lab experiments. It has a high boiling point, meaning that it can be difficult to remove from a reaction mixture. Additionally, it is hygroscopic, meaning that it can absorb moisture from the air.

Future Directions

NMF has potential for use in a variety of future applications. It could be used in the development of new materials, such as polymers and nanomaterials. Additionally, it could be used in the development of new drugs, as it has been shown to have an effect on the metabolism of certain drugs. Finally, NMF could be used in the study of metabolic pathways, as it is capable of forming hydrogen bonds with functional groups on proteins.

properties

IUPAC Name

1-deuterio-N-methylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO/c1-3-2-4/h2H,1H3,(H,3,4)/i2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHHXGZTWNVVOU-VMNATFBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

60.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylform-D1-amide

Synthesis routes and methods I

Procedure details

Six 15 mL test tubes with screw threads were equipped with one 10×3 mm Teflon-coated stirring bar each and charged with CuI (9.6 mg, 0.050 mmol, 5.0 mol %), the ligand (in those cases where the ligand was a solid; 0.10 mmol), and K3PO4 (430 mg, 2.03 mmol). Each test tube was closed with an open-top screw cap fitted with a Teflon-lined silicon rubber septum, evacuated through a 21-gauge needle, and then backfilled with argon. Meanwhile, a stock solution of 5-iodo-m-xylene (2.16 mL, 15.0 mmol), N-methylformamide (1.06 mL, 18.1 mmol), and dodecane (internal GC standard, 0.68 mL) in toluene (15 mL) was prepared in a 25 mL pear-shaped flask under argon. To each test tube was added 1.28 mL of the stock solution containing 1.0 mmol of 5-iodo-m-xylene and 1.2 mmol of N-methylformamide, using a syringe followed by the ligand (in those cases where the ligand was a liquid; 0.10 mmol). The top of the septum was then covered with a dab of vacuum grease to seal the injection spot. The reaction mixtures in the test tubes were stirred in a 110±5° C. oil bath for 24 h. The test tubes were then allowed to reach room temperature, the screw caps were removed, and ethyl acetate (3 mL) was added. A 50–100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL) and the resulting solutions were analyzed by GC. The results are reported in FIG. 20.
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
9.6 mg
Type
catalyst
Reaction Step Two
[Compound]
Name
Six
Quantity
15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
430 mg
Type
reactant
Reaction Step Four
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
stock solution
Quantity
1.28 mL
Type
reactant
Reaction Step Six
Quantity
1 mmol
Type
reactant
Reaction Step Seven
Quantity
1.2 mmol
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

Nine 15 mL test tubes with screw threads were equipped with one 10×3 mm Teflon-coated stirring bar each and charged with K3PO4 (430 mg, 2.03 mmol) and one of the following copper sources: 1) copper powder, bronze (Aldrich, 99%; 3.2 mg, 0.050 mmol); 2) CuI (Strem, 98%; 9.6 mg, 0.050 mmol); 3) CuCl (Strem, 97+%; 5.0 mg, 0.050 mmol); 4) CuSCN (Aldrich, 98+%; 6.1 mg, 0.050 mmol); 5) Cu2O (Alfa Aesar, 99%; 3.6 mg, 0.025 mmol); 6) CuCl2 (Strem, 98%; 6.8 mg, 0.051 mmol); 7) CuSO4.5H2O (Aldrich, 98+%; 12.5 mg, 0.0501 mmol); 8) Cu(OAc)2 (Strem, 99%; 9.1 mg, 0.050 mmol); 9) Cu(II) acetylacetonate (Lancaster, 98%; 13.1 mg, 0.0500 mmol). Each test tube was closed with an open-top screw cap fitted with a Teflon-lined silicon rubber septum, evacuated through a 21-gauge needle, and then backfilled with argon. Meanwhile, a stock solution of 5-iodo-m-xylene (2.16 mL, 15.0 mmol), N-methylformamide (1.06 mL, 18.1 mmol), N,N′-dimethylethylenediamine (160 μL, 1.50 mmol) and dodecane (internal GC standard, 0.68 mL) in toluene (15 mL) was prepared in a 25 mL pear-shaped flask under argon. To each test tube was added 1.28 mL of the stock solution containing 1.0 mmol of 5-iodo-m-xylene, 1.2 mmol of N-methylformamide, 0.10 mmol of N,N′-dimethylethylenediamine using a syringe. The top of the septum was then covered with a dab of vacuum grease to seal the injection spot. The reaction mixtures in the test tubes were stirred in a 80±5° C. oil bath for 7 h. The test tubes were then allowed to reach room temperature, the screw caps were removed, and ethyl acetate (2 mL) was added. A 50–100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL) and the resulting solutions were analyzed by GC. The results are reported in FIG. 21.
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
CuCl2
Quantity
6.8 mg
Type
reactant
Reaction Step Two
[Compound]
Name
CuSO4.5H2O
Quantity
12.5 mg
Type
reactant
Reaction Step Three
[Compound]
Name
Cu(II) acetylacetonate
Quantity
13.1 mg
Type
reactant
Reaction Step Four
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
stock solution
Quantity
1.28 mL
Type
reactant
Reaction Step Six
Quantity
1 mmol
Type
reactant
Reaction Step Seven
Quantity
1.2 mmol
Type
reactant
Reaction Step Seven
Quantity
0.1 mmol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Name
Quantity
9.6 mg
Type
catalyst
Reaction Step Nine
Name
Quantity
5 mg
Type
catalyst
Reaction Step Ten
Quantity
9.1 mg
Type
catalyst
Reaction Step Eleven
[Compound]
Name
Nine
Quantity
15 mL
Type
reactant
Reaction Step Twelve
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
Quantity
430 mg
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Thirteen
[Compound]
Name
bronze
Quantity
3.2 mg
Type
reactant
Reaction Step Fourteen
[Compound]
Name
CuSCN
Quantity
6.1 mg
Type
reactant
Reaction Step Fifteen
[Compound]
Name
Cu2O
Quantity
3.6 mg
Type
reactant
Reaction Step 16

Synthesis routes and methods III

Procedure details

Nine 15 mL test tubes with screw threads were equipped with one 10×3 mm Teflon-coated stirring bar each and charged with K3PO4 (430 mg, 2.03 mmol) and one of the following copper sources: 1) copper powder, bronze (Aldrich, 99%; 3.2 mg, 0.050 mmol); 2) CuI (Strem, 98%; 9.6 mg, 0.050 mmol); 3) CuCl (Strem, 97+%; 5.0 mg, 0.050 mmol); 4) CuSCN (Aldrich, 98+%; 6.1 mg, 0.050 mmol); 5) CU2O (Alfa Aesar, 99%; 3.6 mg, 0.025 mmol); 6) CUCl2 (Strem, 98%; 6.8 mg, 0.051 mmol); 7) CuSO45H2O (Aldrich, 98+%; 12.5 mg, 0.0501 mmol); 8) Cu(OAc)2 (Strem, 99%; 9.1 mg, 0.050 mmol); 9) Cu(II) acetylacetonate (Lancaster, 98%; 13.1 mg, 0.0500 mmol). Each test tube was closed with an open-top screw cap fitted with a Teflon-lined silicon rubber septum, evacuated through a 21-gauge needle, and then backfilled with argon. Meanwhile, a stock solution of 5-iodo-m-xylene (2.16 mL, 15.0 mmol), N-methylformamide (1.06 mL, 18.1 mmol), N,N′-dimethylethylenediamine (160 μL, 1.50 mmol) and dodecane (internal GC standard, 0.68 mL) in toluene (15 mL) was prepared in a 25 mL pear-shaped flask under argon. To each test tube was added 1.28 mL of the stock solution containing 1.0 mmol of 5-iodo-m-xylene, 1.2 mmol of N-methylformamide, 0.10 mmol of N,N′-dimethylethylenediamine using a syringe. The top of the septum was then covered with a dab of vacuum grease to seal the injection spot. The reaction mixtures in the test tubes were stirred in a 80±5° C. oil bath for 7 h. The test tubes were then allowed to reach room temperature, the screw caps were removed, and ethyl acetate (2 mL) was added. A 50-100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL) and the resulting solutions were analyzed by GC. The results are reported in FIG. 21.
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
Cu(II) acetylacetonate
Quantity
13.1 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
stock solution
Quantity
1.28 mL
Type
reactant
Reaction Step Four
Quantity
1 mmol
Type
reactant
Reaction Step Five
Quantity
1.2 mmol
Type
reactant
Reaction Step Five
Quantity
0.1 mmol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
9.6 mg
Type
catalyst
Reaction Step Seven
Name
Quantity
5 mg
Type
catalyst
Reaction Step Eight
Quantity
9.1 mg
Type
catalyst
Reaction Step Nine
[Compound]
Name
Nine
Quantity
15 mL
Type
reactant
Reaction Step Ten
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
430 mg
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eleven
[Compound]
Name
bronze
Quantity
3.2 mg
Type
reactant
Reaction Step Twelve
[Compound]
Name
CuSCN
Quantity
6.1 mg
Type
reactant
Reaction Step Thirteen
[Compound]
Name
CUCl2
Quantity
6.8 mg
Type
reactant
Reaction Step Fourteen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methylform-D1-amide
Reactant of Route 2
N-Methylform-D1-amide
Reactant of Route 3
N-Methylform-D1-amide
Reactant of Route 4
N-Methylform-D1-amide
Reactant of Route 5
N-Methylform-D1-amide
Reactant of Route 6
N-Methylform-D1-amide

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